molecular formula C20H18O4 B12010438 3,4-Dibenzoylhexane-2,5-dione CAS No. 51439-47-5

3,4-Dibenzoylhexane-2,5-dione

Cat. No.: B12010438
CAS No.: 51439-47-5
M. Wt: 322.4 g/mol
InChI Key: IIHNJBVVXUOWFC-UHFFFAOYSA-N
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Description

3,4-Dibenzoylhexane-2,5-dione is an organic compound with the molecular formula C20H18O4. It is characterized by the presence of two benzoyl groups attached to a hexane-2,5-dione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

51439-47-5

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

3,4-dibenzoylhexane-2,5-dione

InChI

InChI=1S/C20H18O4/c1-13(21)17(19(23)15-9-5-3-6-10-15)18(14(2)22)20(24)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

IIHNJBVVXUOWFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(=O)C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibenzoylhexane-2,5-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between benzoylacetone and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

C6H5CHO+CH3COCH2COC6H5NaOEtC6H5COCH2CH2COC6H5\text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{COCH}_2\text{COC}_6\text{H}_5 \xrightarrow{\text{NaOEt}} \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_2\text{COC}_6\text{H}_5 C6​H5​CHO+CH3​COCH2​COC6​H5​NaOEt​C6​H5​COCH2​CH2​COC6​H5​

The reaction conditions typically involve refluxing the reactants in ethanol for several hours, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of 3,4-dibenzoylhexane-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibenzoylhexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoylcarboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoyl derivatives.

Scientific Research Applications

3,4-Dibenzoylhexane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dibenzoylhexane-2,5-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoylacetone: A precursor in the synthesis of 3,4-dibenzoylhexane-2,5-dione.

    Dibenzoylmethane: Another diketone with similar structural features.

    Hexane-2,5-dione: The backbone structure of the compound.

Uniqueness

3,4-Dibenzoylhexane-2,5-dione is unique due to the presence of two benzoyl groups, which impart distinct reactivity and properties compared to other diketones. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

3,4-Dibenzoylhexane-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

3,4-Dibenzoylhexane-2,5-dione is characterized by its diketone structure, which includes two benzoyl groups attached to a hexane backbone with two ketone functionalities. Its molecular formula is C17H14O2C_{17}H_{14}O_2, and it exhibits properties typical of diketones, such as reactivity towards nucleophiles and potential for forming chelates with metal ions.

Anticancer Properties

Several studies have investigated the anticancer properties of 3,4-dibenzoylhexane-2,5-dione. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound has significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, at concentrations of 50 µM and 100 µM, it showed inhibition rates of 58% and 75%, respectively, against the HCT-15 colon cell line .
  • Mechanism of Action : The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a multifaceted approach to inhibiting tumor growth .

Antioxidant Activity

3,4-Dibenzoylhexane-2,5-dione has also been studied for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer:

  • Free Radical Scavenging : The compound demonstrated significant free radical scavenging activity in several assays, indicating its potential use as a therapeutic agent in oxidative stress-related conditions .

Enzymatic Interactions

Research indicates that 3,4-dibenzoylhexane-2,5-dione interacts with various enzymes involved in drug metabolism:

  • Cytochrome P450 Interaction : Studies suggest that this compound can act as a substrate for cytochrome P450 enzymes without inhibiting their activity. This property is essential for understanding its pharmacokinetics and potential drug interactions .

Toxicity Profile

The toxicity profile of 3,4-dibenzoylhexane-2,5-dione has been evaluated through various assays:

  • LD50 Values : The lethal dose (LD50) values reported range from 2.088 to 2.311 mol/kg, indicating moderate toxicity. The toxicity appears to be influenced by the substituents on the compound's structure .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various human cancer cell lines revealed that 3,4-dibenzoylhexane-2,5-dione significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines but consistently indicated potent anticancer activity .
  • Antioxidant Efficacy Assessment : In another study assessing its antioxidant capacity using DPPH and ABTS assays, the compound showed promising results comparable to standard antioxidants like ascorbic acid .

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